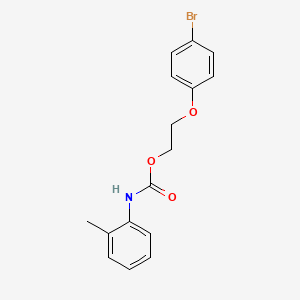
2-(4-Bromophenoxy)ethyl (2-methylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenoxy)ethyl (2-methylphenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a bromophenoxy group and a methylphenyl group attached to an ethyl carbamate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenoxy)ethyl (2-methylphenyl)carbamate typically involves the reaction of 4-bromophenol with ethylene carbonate to form 2-(4-bromophenoxy)ethanol. This intermediate is then reacted with 2-methylphenyl isocyanate to yield the final product. The reaction conditions often include the use of a suitable solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenoxy)ethyl (2-methylphenyl)carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions are employed.
Major Products Formed
Substitution Reactions: Products include various substituted phenoxyethyl carbamates.
Oxidation Reactions: Products include phenoxyethyl carbamate oxides.
Reduction Reactions: Products include phenoxyethyl carbamate amines or alcohols.
Scientific Research Applications
2-(4-Bromophenoxy)ethyl (2-methylphenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenoxy)ethyl (2-methylphenyl)carbamate involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The carbamate moiety can form covalent bonds with active sites of enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromophenoxy)ethyl (2-methylphenyl)carbamate
- 2-(4-Bromophenoxy)ethyl phenylcarbamate
Uniqueness
2-(4-Bromophenoxy)ethyl (2-methylphenyl)carbamate is unique due to the presence of both a bromophenoxy group and a methylphenyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and potency in various applications.
Properties
CAS No. |
62643-95-2 |
|---|---|
Molecular Formula |
C16H16BrNO3 |
Molecular Weight |
350.21 g/mol |
IUPAC Name |
2-(4-bromophenoxy)ethyl N-(2-methylphenyl)carbamate |
InChI |
InChI=1S/C16H16BrNO3/c1-12-4-2-3-5-15(12)18-16(19)21-11-10-20-14-8-6-13(17)7-9-14/h2-9H,10-11H2,1H3,(H,18,19) |
InChI Key |
ZBZQYIUHKYCRON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)OCCOC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-3,3-dimethyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B14519031.png)
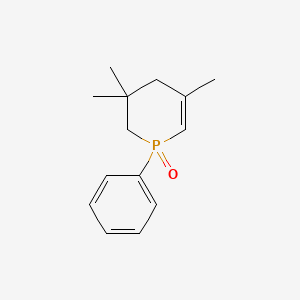
![4,4'-(Butane-1,4-diyl)bis[2,2,6,6-tetramethyl-1-(octyloxy)piperidine]](/img/structure/B14519036.png)
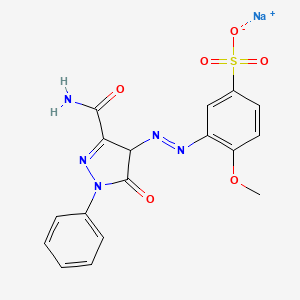
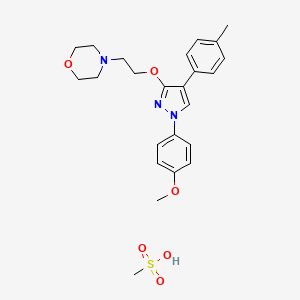

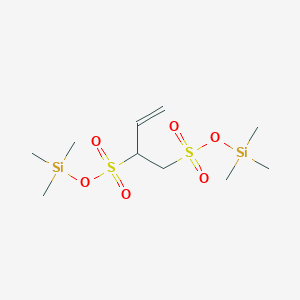
![1,1,2-Trichloro-4-({2-[(3,4,4-trichlorobut-3-en-1-yn-1-yl)sulfanyl]ethyl}sulfanyl)but-1-en-3-yne](/img/structure/B14519061.png)

![4-[1,2-Dibromo-2-(4-undecylphenyl)ethyl]benzonitrile](/img/structure/B14519070.png)

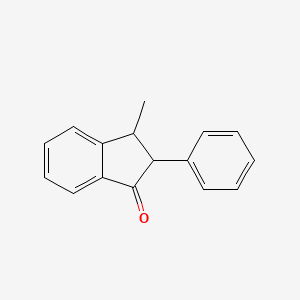

![Piperidinium, 1-methyl-1-[2-(1-oxopropoxy)ethyl]-](/img/structure/B14519096.png)
